ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is a chemical compound that features an imidazole ring and a piperidine ring. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s structure allows it to participate in various chemical reactions and makes it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced organic synthesis techniques to ensure high yield and purity. The process may include steps like alkylation, cyclization, and esterification under controlled conditions to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole and piperidine rings can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation, and reducing agents for reduction . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug that also features an imidazole ring.
Uniqueness
Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate is unique due to its combination of an imidazole ring and a piperidine ring, which allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets . This makes it a versatile compound in both scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)14-7-3-9(4-8-14)10-12-5-6-13-10/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKYTVUHWKJCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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